molecular formula C9H10N2O B2928249 8-Amino-3,4-dihydroisoquinolin-1(2H)-one CAS No. 169045-00-5; 874357-17-2

8-Amino-3,4-dihydroisoquinolin-1(2H)-one

Cat. No.: B2928249
CAS No.: 169045-00-5; 874357-17-2
M. Wt: 162.192
InChI Key: QGYFDZNNDMJSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-Amino-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.192. The purity is usually 95%.
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Scientific Research Applications

8-Amino-3,4-dihydroisoquinolin-1(2H)-one and its derivatives have various applications, including in the development of pharmaceuticals and agrochemicals . Research indicates its potential in antimicrobial, anticancer, and anti-inflammatory areas.

Scientific Research Applications

Antimicrobial Activity:

  • Derivatives of 2-Amino-3,4-dihydroisoquinolin-1(2H)-one have demonstrated antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli. Structural modifications can optimize antimicrobial efficacy.
  • One study synthesized 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one and assessed their antioomycete activity against the phytopathogen Pythium recalcitrans. Compound I23 displayed high in vitro potency against P. recalcitrans, with an EC50 value of 14 mM, exceeding that of hymexazol (37.7 mM) . In vivo testing showed that I23 had a preventive efficacy of 75.4% at a dose of 2.0 mg/pot, which was comparable to hymexazol treatments (63.9%). At 5.0 mg per pot, I23 achieved a preventive efficacy of 96.5% .

Anticancer Activity:

  • Studies on anticancer properties have shown that specific haloaryl substituents exhibit superior anti-proliferative activity. For example, derivatives with a 4-(bromo-4-fluorophenyl) substituent showed higher potency than non-substituted counterparts.
  • 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides have been designed as novel inhibitors of poly(ADP-ribose) polymerase. One compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2 H)-one, is a candidate for preclinical development. It has demonstrated advantages over Olaparib in terms of molecular weight, hydrophilicity, human liver microsomal and plasma stability, and plasma protein binding .

Anti-inflammatory Activity:

  • 2-Amino-3,4-dihydroisoquinolin-1(2H)-one exhibits anti-inflammatory effects, inhibiting carrageenin-induced edema in rat models. Modifications on the dihydroisoquinolinone scaffold can significantly enhance anti-inflammatory potency.

Other potential applications:

  • The 3,4-dihydroisoquinolin-1(2H)-one fragment is found in natural products with various biological activities and is utilized as a scaffold in drug discovery .
  • 8-Fluoro-3,4-dihydroisoquinoline can be used as a precursor in synthesis .

Properties

IUPAC Name

8-amino-3,4-dihydro-2H-isoquinolin-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-3H,4-5,10H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYFDZNNDMJSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=C1C=CC=C2N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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